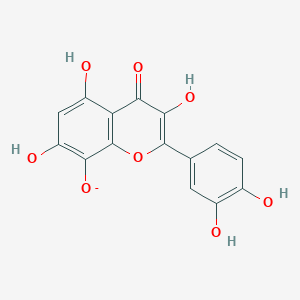

3,3',4',5,7,8-Hexahydroxyflavone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9O8- |

|---|---|

Molecular Weight |

317.23 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-olate |

InChI |

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)14-13(22)12(21)10-8(18)4-9(19)11(20)15(10)23-14/h1-4,16-20,22H/p-1 |

InChI Key |

YRRAGUMVDQQZIY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)[O-])O)O)O |

Origin of Product |

United States |

Occurrence, Isolation, and Biosynthetic Pathways of 3,3 ,4 ,5,7,8 Hexahydroxyflavone

Natural Abundance and Botanical Distribution in Research Specimens

Gossypetin (B1671993) has been identified and isolated from various parts of several plants. Research specimens have confirmed its presence in the flowers and calyces of Hibiscus sabdariffa (Roselle), the leaves of Syzygium samarangense (wax apple), and the petals of Talipariti elatum. wikipedia.orgnih.govphytojournal.com It is also found in agricultural and industrial waste from Gossypium barbadense (cotton). nih.gov Furthermore, glycosidic forms of gossypetin, such as gossypin (B190354) (gossypetin-8-O-glucoside) and gossypetin-3-O-β-d-robinobioside, have been isolated from the leaves of Caesalpinia gilliesii. nih.govnih.govmdpi.com

| Plant Species | Part(s) Containing Gossypetin | Reference(s) |

| Hibiscus sabdariffa | Flowers, Calyx | wikipedia.orgmdpi.comnih.gov |

| Talipariti elatum | Petals | phytojournal.com |

| Syzygium samarangense | Leaves (as 3,5-di-O-methyl gossypetin) | nih.gov |

| Gossypium barbadense | Agricultural and Industrial Waste | nih.gov |

| Caesalpinia gilliesii | Leaves (as glycosides) | mdpi.com |

Advanced Methodologies for Extraction and Isolation from Plant Sources

The extraction and purification of gossypetin from plant materials involve several advanced laboratory techniques. The initial step is typically solvent extraction to separate the desired natural products from the raw plant matrix. nih.gov

A common method involves Soxhlet extraction, for instance, using 1,2-dimethoxyethane (B42094) to process crushed flower petals. phytojournal.com Another approach is successive solvent extraction, which uses a series of solvents with varying polarities, such as petroleum ether, chloroform, ethyl acetate, and butanol, to partition the components of the crude extract. nih.gov For example, in the processing of Gossypium barbadense waste, an 80% methanol (B129727) solution was used for the initial soak, followed by partitioning. nih.gov

Once the crude extract is obtained, purification is necessary to isolate gossypetin. Advanced methodologies for purification include:

Recrystallization: The crude extract is dissolved in a suitable solvent (e.g., boiling 1,2-dimethoxyethane) and then cooled, causing the purified compound to precipitate out of the solution. phytojournal.com

Chromatography:

Thin-Layer Chromatography (TLC): Used for the separation and qualitative analysis of the extract's components. A typical system uses a silica (B1680970) gel plate with a solvent mixture like n-butanol-acetic acid-water. phytojournal.com

Column Chromatography: Techniques such as using Sephadex LH-20 columns with methanol as the eluent are employed for the purification of larger quantities of the compound. nih.gov

High-Performance Liquid Chromatography (HPLC): Utilized for final purification and quantification. nih.gov

A patent has also described a four-step process to produce gossypetin with high purity and yield from a specific starting material, highlighting advancements in its chemical synthesis. google.com

| Extraction/Isolation Technique | Description | Application Example | Reference(s) |

| Soxhlet Extraction | Continuous extraction of a solid with a solvent. | Extraction from Talipariti elatum petals using 1,2-dimethoxyethane. | phytojournal.com |

| Successive Solvent Extraction | Partitioning of the crude extract using solvents of increasing polarity. | Extraction from Gossypium barbadense waste using methanol, followed by partitioning with various solvents. | nih.gov |

| Recrystallization | Purification method based on solubility differences at varying temperatures. | Purification of gossypetin from Talipariti elatum extract. | phytojournal.com |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Purification using Sephadex LH20 columns for isolates from Syzygium samarangense. | nih.gov |

Mechanistic Insights into the Biosynthesis of 3,3',4',5,7,8-Hexahydroxyflavone in Biological Systems

The biosynthesis of gossypetin, like other flavonoids, is a complex process involving multiple enzymatic steps within the plant.

Flavonoids are biosynthesized in plants through the shikimic acid pathway. taylorfrancis.com This fundamental metabolic route produces the primary precursor for flavonoid synthesis, phenylalanine. Phenylalanine is then converted into 4-coumaroyl-CoA, which enters the flavonoid biosynthesis pathway. Through a series of enzymatic reactions involving chalcone (B49325) synthase, chalcone isomerase, and other modifying enzymes, the basic flavonoid skeleton is formed and subsequently hydroxylated and/or glycosylated to produce the vast array of flavonoid structures found in nature, including gossypetin.

Gossypetin is structurally very similar to the common flavonol quercetin (B1663063), differing only by an additional hydroxyl group at the C-8 position of the A-ring. nih.gov This structural relationship strongly suggests that quercetin is a direct precursor to gossypetin. The biotransformation is believed to be an 8-hydroxylation step catalyzed by a specific hydroxylase enzyme. nih.gov While the specific enzyme responsible for the direct 8-hydroxylation of quercetin to form gossypetin in plants is a subject of ongoing research, this pathway represents a key enzymatic modification.

Further enzymatic modifications of gossypetin itself have been characterized. For instance, the enzyme 8-hydroxyquercetin 8-O-methyltransferase utilizes S-adenosyl methionine to methylate the hydroxyl group at the 8-position of gossypetin, forming 3,5,7,3',4'-pentahydroxy-8-methoxyflavone. wikipedia.org This demonstrates how gossypetin can serve as a substrate for further enzymatic reactions, leading to other flavonoid derivatives in plants.

Synthetic Chemistry and Derivatization Strategies for 3,3 ,4 ,5,7,8 Hexahydroxyflavone

Total Synthesis Approaches for 3,3',4',5,7,8-Hexahydroxyflavone and its Analogues

The total synthesis of this compound and its structural analogues presents a significant challenge due to the dense oxygenation pattern and the need for regioselective control. Various classical flavonoid synthesis methodologies, such as the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada (AFO) reaction, provide foundational routes to the flavone (B191248) core. ajptonline.commdpi.comresearchgate.net The Baker-Venkataraman method involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the flavone ring. mdpi.com The AFO reaction facilitates the oxidative cyclization of a chalcone (B49325) to a flavonol. ajptonline.com

A more targeted approach for introducing the characteristic C-8 hydroxyl group of gossypetin (B1671993) involves the functionalization of a pre-existing flavone skeleton. One documented strategy uses an 8-iodo-flavone derivative as a key intermediate. For instance, the synthesis of gossypetin can be achieved from 8-iodo-5,7-dimethoxy chrysin (B1683763). mdpi.comnih.gov This method highlights the importance of C-H functionalization at the C-8 position as a crucial step.

The synthesis of structural analogues like quercetagetin (B192229) (3,3ʹ,4ʹ,5,6,7-hexahydroxyflavone) and pedalitin (B157511) further illustrates relevant synthetic strategies. The synthesis of quercetagetin has been accomplished in a concise three-step sequence. researchgate.net Similarly, the synthesis of pedalitin has been achieved from readily available starting materials, involving an aldol (B89426) condensation followed by an oxidative cyclization. mdpi.comnih.gov These syntheses of closely related analogues provide valuable insights and methodologies that can be adapted for the total synthesis of this compound.

The mechanisms underpinning flavonoid synthesis are critical for optimizing reaction conditions and improving yields. In the synthesis of gossypetin via an 8-iodo intermediate, the process involves several key steps. Initially, a suitable flavone precursor, such as a protected chrysin derivative, undergoes regioselective iodination at the C-8 position using reagents like N-iodosuccinimide. nih.gov The hydroxyl groups are typically protected (e.g., as isopropyl or benzyl (B1604629) ethers) to prevent side reactions. The resulting 8-iodo-flavone is then converted into a boronate ester. This boronate is subsequently oxidized, often using a reagent like sodium perborate (B1237305) (NaBO₃·4H₂O), to introduce the hydroxyl group at the C-8 position, leading to the gossypetin backbone. mdpi.comnih.gov

In the synthesis of the analogue pedalitin, an aldol condensation between 6-hydroxy-2,3,4-trimethoxyacetophenone and vanillin (B372448) under basic conditions yields not only the expected 2'-hydroxychalcone (B22705) but also a significant amount of a 3-hydroxyflavone. mdpi.comnih.gov A plausible mechanism for this unexpected cyclization involves the formation of a quinone methide intermediate, which is susceptible to aerobic oxidation to form the flavonol structure. mdpi.com The main chalcone product can then be subjected to oxidative cyclization using iodine in dimethyl sulfoxide (B87167) (DMSO) to afford the desired flavone. mdpi.comnih.gov

Optimization of these multi-step syntheses is crucial. For palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, a common side reaction is the dehalogenation of the starting material, particularly in aqueous conditions. nih.gov Careful selection of the catalyst, base, and solvent system is necessary to minimize these undesired pathways and maximize the yield of the cross-coupled product. nih.gov

Catalysis plays an indispensable role in the efficient and selective synthesis of complex flavonoids. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for constructing the flavonoid nucleus and for its derivatization. nih.govnii.ac.jp This reaction is instrumental in forming C-C bonds by coupling an organoboron compound with an organohalide. nih.gov In the context of gossypetin, a key application is the synthesis of the C-8 hydroxyl group. This is achieved by first using a Suzuki-Miyaura reaction to install a boronate group at the C-8 position of an iodinated flavone, which is then oxidized to the desired hydroxyl group. mdpi.comnih.gov

Other catalytic methods are also employed. The oxidative cyclization of 2'-hydroxychalcones to flavones can be catalyzed by iodine in DMSO. mdpi.comnih.gov Additionally, broader synthetic methods for flavonoids utilize various catalysts. For example, iron-catalyzed aerobic oxidative aromatization and phase-transfer catalysis have been reported in the synthesis of different flavonoid scaffolds, showcasing the diversity of catalytic approaches available to organic chemists. ajptonline.comnih.gov

Regioselective Chemical Derivatization and Functionalization Studies

The multiple hydroxyl groups of this compound offer numerous sites for chemical modification. However, achieving regioselectivity is a significant synthetic challenge due to the similar reactivity of these groups. Protecting group strategies are often essential to selectively functionalize a specific hydroxyl group. For instance, studies on the closely related flavonoid quercetin (B1663063) (3,3',4',5,7-pentahydroxyflavone) have demonstrated that careful control of reaction conditions allows for the synthesis of tetraesters with a single free hydroxyl group at the C-5 position. nih.gov The C-5 hydroxyl group shows lower reactivity due to its involvement in strong intramolecular hydrogen bonding with the C-4 carbonyl group. nih.gov

Selective derivatization can also be achieved through enzymatic methods. Lipases, such as Novozyme 435, have been used for the regioselective esterification of quercetin and myricetin (B1677590) at the C-3 hydroxyl group. nih.gov Such methods provide a milder and often more selective alternative to traditional chemical approaches.

The Suzuki-Miyaura cross-coupling reaction is a premier method for the regioselective derivatization of flavonoids, enabling the introduction of a wide variety of substituents. mdpi.comnih.govresearchgate.net This reaction has been extensively used to create libraries of flavonoid derivatives for biological screening. nih.govresearchgate.net The strategy typically involves the synthesis of an 8-halogenated flavonoid precursor, which can then be coupled with various aryl or alkyl boronic acids or esters. mdpi.comnih.gov

While specific examples for this compound are less common in the literature, the derivatization of the structurally similar quercetin provides a clear blueprint. By starting with an 8-iodo-penta-O-protected quercetin, researchers have successfully synthesized a range of C-8 substituted derivatives. mdpi.com This approach is directly applicable to a suitably protected 8-iodo-gossypetin precursor.

Below is an interactive table showcasing examples of C-8 substituted quercetin derivatives synthesized via the Suzuki-Miyaura reaction, which serve as models for potential derivatives of this compound.

The strategic derivatization of the this compound scaffold can significantly alter its physicochemical and biological properties, which is a key strategy in drug discovery research. Modifications are often aimed at improving properties such as solubility, membrane permeability, metabolic stability, and target affinity.

For example, introducing a prenyl group at the C-8 position of a flavonoid has been shown to increase its lipophilicity. mdpi.com This enhanced lipophilicity can improve the compound's affinity for biological membranes, potentially leading to better bioavailability and cellular uptake. mdpi.com The synthesis of a variety of derivatives, such as those with different aryl and heteroaryl groups, allows for the systematic exploration of structure-activity relationships (SAR). capes.gov.br By comparing the biological activities of a library of related compounds, researchers can identify key structural features responsible for a desired effect. For instance, the synthesis of novel 3,7-disubstituted flavones was undertaken specifically to improve antioxidant activity. capes.gov.br Similarly, the synthesis of the analogue quercetagetin was driven by its potent antioxidant and antibacterial properties, demonstrating the research focus on creating molecules with specific functional attributes. researchgate.net

Mechanistic Investigations of 3,3 ,4 ,5,7,8 Hexahydroxyflavone S Biological Activities

Antioxidant Mechanisms and Cellular Redox Modulation

3,3',4',5,7,8-Hexahydroxyflavone, also known as Mearnsetin, is an O-methylated flavonol that has been identified for its antioxidative properties. wikipedia.org Its molecular structure equips it to participate in cellular redox modulation, primarily through the neutralization of harmful reactive species.

Scavenging of Reactive Oxygen Species (ROS) and Free Radical Neutralization

The antioxidant capacity of flavonoids like Mearnsetin is fundamentally linked to their ability to donate hydrogen atoms, a process known as the Hydrogen Atom Transfer (HAT) mechanism. Theoretical studies suggest that HAT is the most thermodynamically favored pathway for the antioxidant activity of many flavonoids. This mechanism involves the hydroxyl (-OH) groups on the flavonoid's rings donating a hydrogen atom to a free radical, thereby neutralizing it and quenching its reactivity. This action helps to mitigate the damaging effects of Reactive Oxygen Species (ROS) within the body. researchgate.net ROS are highly reactive molecules generated during normal metabolic processes and can cause significant cellular damage if left unchecked. mdpi.commdpi.com The process of scavenging these radicals is a crucial aspect of cellular protection. nih.govnih.gov

Protection of Cellular Macromolecules from Oxidative Damage

While the established antioxidant and radical-scavenging properties of Mearnsetin strongly suggest a protective capacity for vital cellular components, specific experimental studies detailing its direct action on protecting macromolecules such as DNA, lipids, and proteins from oxidative damage are not extensively available in the reviewed literature. In principle, by neutralizing ROS, antioxidants like Mearnsetin can prevent these reactive species from initiating damaging chain reactions, such as lipid peroxidation, protein carbonylation, and DNA strand breaks. However, direct evidence and mechanistic details for this compound in this specific context remain an area for further investigation.

Comparative Antioxidant Efficacy Studies with Established Compounds

The antioxidant potential of a compound is closely related to its molecular structure and electronic properties. Density Functional Theory (DFT) studies provide a way to compare the antioxidant behavior of different flavonoids. A comparative theoretical study between Mearnsetin and the well-known flavonoid Myricetin (B1677590) analyzed their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. This energy gap is an indicator of a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. The analysis revealed a HOMO-LUMO energy gap of 3.7000 eV for Mearnsetin, compared to 3.6000 eV for Myricetin, suggesting a subtle difference in their electronic structure and potential reactivity. researchgate.net

| Compound | HOMO-LUMO Energy Gap (eV) |

|---|---|

| Mearnsetin | 3.7000 |

| Myricetin | 3.6000 |

| Quercetin (B1663063) | 3.4000 |

Enzyme Inhibition Profiles and Molecular Docking Studies

The interaction of flavonoids with various enzymes is a key area of pharmacological research, often explored through inhibition assays and computational molecular docking.

Inhibition of Glycogen Phosphorylase (GPb) Activity and Allosteric Binding

Based on a review of the available scientific literature, there are no specific studies concerning the inhibitory effects of this compound on Glycogen Phosphorylase (GPb). Glycogen phosphorylase is a significant enzyme in glucose metabolism, making it a target for managing conditions like type 2 diabetes. healthinformaticsjournal.comnih.govnih.gov While various natural and synthetic compounds have been investigated as GPb inhibitors through kinetic and molecular docking studies, research on the interaction between Mearnsetin and GPb has not been identified. nih.govresearchgate.net

Anticancer Research: Cellular Proliferation and Apoptosis Regulation

Induction of Apoptosis in Cancer Cell Lines

While extensive research exists for other flavonoids, attributing their specific biological activities to this compound would be scientifically inaccurate and speculative. The distinct positioning of the hydroxyl groups on the flavonoid backbone is a critical determinant of a compound's biological function, and data cannot be extrapolated from one isomer to another.

This gap in the scientific record underscores a potential area for future research in the field of phytochemistry and pharmacology. The synthesis and biological evaluation of this compound could reveal unique properties and therapeutic potential, contributing valuable knowledge to the broader understanding of flavonoids.

Inhibition of UV-Induced Tumorigenesis in Preclinical Models

There is currently no specific research available in peer-reviewed literature that investigates the direct effects of this compound on inhibiting ultraviolet (UV)-induced tumorigenesis in preclinical models.

While other flavonoids, such as apigenin (B1666066), have been studied for their potential to prevent UVB-induced skin carcinogenesis, these findings cannot be directly extrapolated to this compound. nih.govoncotarget.com Studies on apigenin suggest it may reduce cancer incidence by inhibiting certain cellular processes and restoring endogenous inhibitors of angiogenesis that are suppressed by UVB exposure. nih.govoncotarget.com The chemoprevention of UV-induced skin cancer is an active area of research, with studies exploring the inhibition of pathways like the epidermal growth factor receptor (EGFR) as a potential strategy. researchgate.netnih.gov However, the role, if any, of this compound in these mechanisms remains uninvestigated.

Neurobiological Activity and Neuromodulation Studies

Mechanisms of Beta-Amyloid Clearance Facilitation

Specific studies detailing the mechanisms by which this compound may facilitate the clearance of beta-amyloid (Aβ) peptides, a key pathological hallmark of Alzheimer's disease, are not available in the current scientific literature.

The clearance of Aβ from the brain is a complex process involving enzymatic and non-enzymatic pathways, including transport across the blood-brain barrier and degradation by various proteases. biomolther.org Research into the neuroprotective effects of flavonoids is ongoing, with some studies suggesting that certain flavonoids can interfere with Aβ aggregation, promote its clearance, and shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway. nih.govacs.org For instance, quercetin has been shown to bind to Aβ oligomers and hinder the formation of β-sheet structures. acs.org However, without direct experimental evidence, it is unknown if this compound possesses similar capabilities.

Antagonistic Activity at TrkB Receptors

Direct and comprehensive studies on the antagonistic activity of this compound at Tropomyosin receptor kinase B (TrkB) receptors are limited. However, structure-activity relationship studies of flavonoids suggest that the specific arrangement of hydroxyl groups is a key determinant of their interaction with TrkB.

The TrkB receptor, the primary receptor for brain-derived neurotrophic factor (BDNF), is crucial for neuronal survival and plasticity. frontiersin.org While some flavonoids, like 7,8-dihydroxyflavone, act as potent TrkB agonists, mimicking the effects of BDNF, the activity of other flavonoids can vary significantly based on their hydroxylation patterns. researchgate.netnih.gov Research suggests that the presence of a 4'-hydroxy group on the B-ring of the flavonoid structure, which is present in this compound, may contribute to an inhibitory or antagonistic effect on the TrkB receptor. This contrasts with flavonoids that act as TrkB stimulants, which often possess a 3'-hydroxy group or a 2'-hydroxy group on the B-ring. While this suggests a potential for antagonistic activity, dedicated pharmacological studies are required to confirm and characterize the specific interaction of this compound with TrkB receptors.

Antimicrobial Research: Bacteriostatic Effects and Related Mechanisms

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

There are no specific experimental studies in the published literature that evaluate the bacteriostatic or bactericidal activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA).

The search for new anti-MRSA agents from natural sources is a significant area of research, with many flavonoids being investigated. nih.govnih.gov The mechanism of resistance in MRSA involves the acquisition of the mecA gene, which codes for Penicillin-Binding Protein 2a (PBP2a). mdpi.com PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis in their presence. mdpi.com Computational studies on various flavonoids have explored their potential to bind to and inhibit PBP2a. nih.govmdpi.com One such study noted that myricetin, a highly hydroxylated flavonoid isomer of the compound , exhibited a relatively weaker binding affinity for the PBP2a active site compared to less hydroxylated flavones like chrysin (B1683763). mdpi.com This suggests that the degree of hydroxylation can influence the interaction with the target protein. However, without direct testing, the activity of this compound against MRSA and its potential interaction with PBP2a remain unknown.

Time-Kill Kinetic Studies to Differentiate Bacteriostatic vs. Bactericidal Action

No time-kill kinetic studies for this compound have been published.

Time-kill kinetic assays are microbiological studies used to determine the rate at which an antimicrobial agent kills a specific microorganism. These assays provide detailed information on the pharmacodynamics of a compound, differentiating between bactericidal (killing) and bacteriostatic (inhibiting growth) effects over time. nih.govnih.gov The methodology involves exposing a standardized inoculum of bacteria to various concentrations of the antimicrobial agent and measuring the number of viable cells at different time intervals. nih.govmdpi.com While this method has been applied to various novel synthetic flavonoids and plant extracts to characterize their antimicrobial profiles, such data is not available for this compound. nih.govnih.gov

Radioprotective Mechanisms and Cellular Defense

The radioprotective effects of flavonoids are a subject of growing scientific interest, largely owing to their capacity to mitigate the cellular damage induced by ionizing radiation. While direct research on this compound is not extensively available, its radioprotective mechanisms can be inferred from the well-established structure-activity relationships of flavonoids and studies on closely related polyhydroxyflavones. The protective effects of these compounds are primarily attributed to their antioxidant properties and their ability to modulate cellular defense pathways.

Ionizing radiation can cause damage to biological tissues through direct energy deposition in critical macromolecules like DNA, or indirectly through the radiolysis of water, which generates highly reactive free radicals. chemicalbook.com Flavonoids, due to their chemical structure, are effective scavengers of these free radicals, thereby preventing a cascade of oxidative damage to cellular components. nih.govhilarispublisher.com The radioprotective action of these natural compounds is of significant interest for their potential to protect healthy tissues during radiotherapy. researchgate.net

The key mechanisms by which flavonoids, and likely this compound, exert their radioprotective effects include:

Free Radical Scavenging: The presence of multiple hydroxyl groups on the flavonoid skeleton allows for the donation of a hydrogen atom to highly reactive oxygen species (ROS), neutralizing them and forming a more stable flavonoid radical. nih.gov The antioxidant efficacy of flavonoids is closely linked to the number and arrangement of these hydroxyl groups. nih.gov Specifically, the presence of hydroxyl groups on the B-ring is a significant determinant of a flavonoid's antioxidant capacity. nih.gov

Modulation of Antioxidant Enzymes: Flavonoids can enhance the body's endogenous antioxidant defense system. Studies on related flavonoids have shown that they can increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govfrontiersin.org These enzymes play a crucial role in detoxifying ROS and protecting cells from oxidative stress.

Protection of DNA: By scavenging free radicals and reducing oxidative stress, flavonoids can protect DNA from radiation-induced damage, such as single and double-strand breaks. mdpi.com Some flavonoids can also interact directly with DNA, intercalating into the double helix and stabilizing it, which may offer further protection from damage. nih.gov

The radioprotective and cellular defense mechanisms of flavonoids are intrinsically linked to their molecular structure. The following table summarizes the key structural features of flavonoids that influence their antioxidant and radioprotective activities.

| Structural Feature | Contribution to Radioprotective Activity |

| Hydroxyl Groups on B-ring | The number and position of hydroxyl groups on the B-ring are critical for antioxidant activity. A higher number of hydroxyl groups generally correlates with increased free radical scavenging capacity. nih.gov |

| C2=C3 Double Bond in C-ring | Conjugation of the C2=C3 double bond with the 4-oxo group in the C-ring enhances the delocalization of electrons, which improves the radical scavenging ability of the flavonoid. hilarispublisher.com |

| 3-Hydroxyl Group in C-ring | The presence of a hydroxyl group at the 3-position of the C-ring, in combination with the C2=C3 double bond, increases the radical scavenging activity. hilarispublisher.com |

| 5- and 7-Hydroxyl Groups in A-ring | Hydroxyl groups at the 5 and 7 positions of the A-ring also contribute to the antioxidant potential of flavonoids. nih.gov |

Research on flavonoids structurally similar to this compound has provided valuable insights into their effects on cellular defense mechanisms. The table below presents findings from studies on related compounds.

| Compound | Model | Key Findings | Reference |

| Myricetin (3,3',4',5,5',7-Hexahydroxyflavone) | 5-Fluorouracil-induced cardiac damage in rats | Mitigated oxidative stress by restoring the activity of antioxidant enzymes like catalase and glutathione reductase, and reduced the production of hydrogen peroxide. | nih.govnih.gov |

| Myricetin (3,3',4',5,5',7-Hexahydroxyflavone) | Ethanol-induced liver toxicity in rats | Prevented hepatotoxicity by modulating the production of free radicals and maintaining the oxidant-antioxidant status. | epa.govnih.gov |

| Luteolin (B72000) (5,7,3',4'-Tetrahydroxyflavone) | UVA-irradiated human dermal fibroblasts | Demonstrated significant antioxidant efficacy and inhibited collagenase activity, which is linked to photoaging. | nih.gov |

| Quercetin (3,3',4',5,7-Pentahydroxyflavone) | In vitro studies | Showed the ability to scavenge highly reactive species such as hydrogen peroxide and superoxide anions. | researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Elucidation of Critical Hydroxyl Group Positions for Specific Biological Activities

The number and location of hydroxyl (-OH) groups on Gossypetin's phenolic rings are critical determinants of its biological, particularly antioxidant, potential. Its structure features six hydroxyl groups, which contribute to its potent radical scavenging and reducing power. nih.gov

Quantum mechanical studies have identified the hydroxyl group at the C8 position on the A-ring as a particularly crucial site for antioxidant activity. nih.gov Computational analysis of Gibbs free energy revealed that the C8-OH group is the most active site for radical scavenging in Gossypetin (B1671993). nih.gov The B-ring hydroxyl configuration, specifically the catechol group (3',4'-dihydroxy), is also recognized as a highly significant determinant for scavenging reactive oxygen and nitrogen species, as it readily donates a hydrogen atom and an electron to stabilize radicals. researchgate.netactascientific.com Furthermore, the 3-OH group on the C-ring, in conjunction with other features, contributes to its high antioxidant activity. researchgate.net

The exceptional antioxidant capacity of Gossypetin, attributed to its hydroxyl-rich structure, has been demonstrated in various assays. nih.gov

Table 1: Antioxidant Potential of Gossypetin

| Assay Type | Measurement | Result | Source |

|---|---|---|---|

| DPPH Radical Scavenging | Trolox Equivalent Antioxidant Capacity (TEAC) | 111.53 mM/g | nih.gov |

Role of the C2-C3 Double Bond and B-Ring Hydroxylation in Enzyme Inhibition

Key structural motifs of Gossypetin play a direct role in its ability to inhibit various enzymes. The C2-C3 double bond in the C-ring, conjugated with the C4-keto group, is a characteristic feature that contributes significantly to its antioxidant and enzyme-inhibiting activities. researchgate.netnih.gov

The hydroxylation pattern of the B-ring is also a major factor. Gossypetin possesses a 3',4'-dihydroxy substitution on its B-ring, forming a catechol moiety. researchgate.net This feature is crucial for potent bioactivity. Studies on other flavones have shown that the degree of B-ring hydroxylation directly influences the inhibition of enzymes like human cytochrome P450 (CYP) 1A family enzymes. nih.gov For instance, luteolin (B72000), which also has a catechol B-ring, is a potent inhibitor of the CYP1A1 enzyme. nih.gov Gossypetin itself has been shown to inhibit several enzymes, including neuraminidase, cytochrome P450 19A1, and the kinases MKK3 and MKK6. ncats.iocaymanchem.com

Impact of the 8-Hydroxyl Group on Specific Cellular Activities (e.g., Osteosarcoma Cell Inhibition)

The hydroxyl group at the C8 position of Gossypetin is a distinctive feature that has a profound impact on specific cellular activities, most notably its ability to suppress the growth of cancer cells. A comprehensive study investigating the antiproliferative potential of various luteolin derivatives against human osteosarcoma (OS) cell lines identified Gossypetin as the most potent compound. nih.govnih.gov

The structure-activity relationship analysis within this study explicitly demonstrated that the presence of the 8-hydroxy group was associated with the strongest inhibition of cell viability and growth across multiple OS cell lines (HOS, 143B, MG-63, and Saos-2). nih.gov Gossypetin was the most potent inhibitor among the compounds tested, exhibiting the lowest IC₅₀ values. nih.gov

Table 2: Inhibitory Concentration (IC₅₀) of Gossypetin on Osteosarcoma Cell Lines after 48h

| Cell Line | IC₅₀ (µmol/L) | Source |

|---|---|---|

| HOS | ~20 | nih.gov |

| 143B | ~40 | nih.gov |

| MG-63 | ~30 | nih.gov |

The mechanism behind this potent activity involves the induction of apoptosis (programmed cell death) through the intrinsic pathway. nih.govmdpi.com Treatment with Gossypetin led to an increased expression of the pro-apoptotic protein Bax and enhanced activity of caspase-3, a key executioner enzyme in apoptosis. nih.govmdpi.com These findings underscore the critical role of the 8-hydroxyl group in the specific anticancer activity of Gossypetin against osteosarcoma. nih.gov

Computational and Predictive Modeling for Structure-Activity Relationship

Computational chemistry and predictive modeling are invaluable tools for understanding and predicting the biological activities of flavonoids like Gossypetin based on their molecular structure. psu.edu These in silico methods allow for the rapid screening of compounds and provide insights into their mechanisms of action at a molecular level.

For Gossypetin, quantum mechanical computations have been employed to analyze its antioxidant potential, successfully identifying the C8 hydroxyl group as the most reactive site for radical scavenging by calculating the Gibbs free energies of reaction. nih.gov Other advanced computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) and Quantum Theory of Atoms in Molecules (QTAIM), have been used to investigate its structural details and medicinal properties. researchgate.net

Furthermore, predictive modeling has been applied to design novel Gossypetin derivatives with enhanced bioactivities. In one study, molecular docking simulations were used to predict the antibacterial activity of newly designed Gossypetin derivatives against E. coli DNA gyrase. nih.gov This approach led to the identification of a derivative with predicted activity comparable to the known inhibitor clorobiocin, demonstrating the power of computational modeling to guide the development of new therapeutic agents based on the Gossypetin scaffold. nih.gov

Analytical Methodologies and Characterization Techniques in 3,3 ,4 ,5,7,8 Hexahydroxyflavone Research

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental tools for confirming the molecular structure of 3,3',4',5,7,8-Hexahydroxyflavone. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy each provide unique and complementary information to build a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, 1D (¹H and ¹³C) and 2D (such as HSQC and HMBC) NMR experiments are conducted to assign each proton and carbon atom to its specific position on the flavone (B191248) backbone. The absence of a signal for a proton at the C-8 position, coupled with a singlet signal for the H-6 proton, is a key indicator of the 8-hydroxy substitution pattern characteristic of gossypetin (B1671993). researchgate.net In studies using DMSO-d6 as a solvent, the chemical shifts provide a detailed map of the molecule's structure. researchgate.neticm.edu.pl

Interactive Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d6) researchgate.neticm.edu.pl

| Atom Position | ¹³C NMR (δ in ppm) | ¹H NMR (δ in ppm, multiplicity, J in Hz) |

| 2 | 147.21 | - |

| 3 | 135.58 | - |

| 4 | 175.76 | - |

| 5 | 148.81 | - |

| 6 | 97.98 | 6.25 (s) |

| 7 | 152.05 | - |

| 8 | 127.81 | - |

| 9 | 145.12 | - |

| 10 | 102.50 | - |

| 1' | 120.35 | - |

| 2' | 114.93 | 7.83 (d, J = 8.4) |

| 3' | 144.85 | - |

| 4' | 147.21 | - |

| 5' | 114.77 | 6.84 (d, J = 8.4) |

| 6' | 119.55 | 7.89 (br s) |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. While specific HRMS data for the parent gossypetin molecule is not widely published, the technique is crucial for distinguishing it from its isomers. Techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are used to analyze complex mixtures, identifying compounds based on their exact mass and fragmentation patterns. nih.gov In tandem MS (MS/MS) experiments, a common base peak observed for gossypetin and its derivatives is at an m/z of 319, corresponding to the aglycone. icm.edu.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the flavonoid structure. Flavonols like gossypetin typically exhibit two main absorption bands: Band I, resulting from the B-ring cinnamoyl system, and Band II, from the A-ring benzoyl system. icm.edu.pl For gossypetin, these bands appear around 384 nm (Band I) and 260 nm (Band II), with additional shoulders sometimes observed at 270 nm and 300 nm. icm.edu.pl This spectral signature is characteristic of the flavonol class and can aid in its identification. icm.edu.pl

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. icm.edu.pl

Interactive Table 2: Typical Infrared (IR) Absorption Bands for this compound icm.edu.pl

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3358 | O-H stretching | Associated Alcohols/Phenols |

| ~2921-2851 | C-H stretching | Aliphatic C-H |

| ~1656 | C=O stretching | Conjugated Carbonyl (γ-pyrone) |

| ~1610-1519 | C-C stretching | Aromatic Ring |

| ~1201 | C-O stretching | Phenol/Alcohol |

Chromatographic Techniques for Identification and Quantification in Complex Mixtures

To analyze this compound within biological or botanical samples, chromatographic separation is essential. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry, is the method of choice for both identifying and quantifying this compound.

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) is a highly sensitive and specific technique for analyzing flavonoids. The compound is first separated from other components in a mixture on an HPLC column, typically a reversed-phase column like C18. icm.edu.plucdavis.edu A gradient elution using a mobile phase of water and an organic solvent (like acetonitrile), often with a modifier such as formic acid to improve peak shape and ionization, is commonly employed. icm.edu.plucdavis.edu

Following separation, the eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. icm.edu.pl This allows for the detection of the molecular ion and its fragments, confirming the identity of gossypetin. For instance, a reliable ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of gossypetin in mouse plasma. This method utilized a Waters ACQUITY UPLC HSS-T3 column with a gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) and was successfully applied to a pharmacokinetic study. ucdavis.edu Such methods are vital for determining the concentration of gossypetin in complex biological matrices, often requiring an enzymatic hydrolysis step to measure total aglycone content after cleavage from its conjugated forms. ucdavis.edu

Future Directions and Emerging Research Avenues for 3,3 ,4 ,5,7,8 Hexahydroxyflavone

Discovery of Novel Biological Targets and Signaling Pathways

Future research will likely focus on identifying novel biological targets and further delineating the signaling pathways modulated by 3,3',4',5,7,8-hexahydroxyflavone. While its antioxidant and anti-inflammatory properties are recognized, a deeper understanding of its molecular interactions is crucial. Advanced techniques such as affinity chromatography, mass spectrometry-based proteomics, and cell-based screening assays will be instrumental in pinpointing specific protein and enzyme targets.

A key area of investigation will be its influence on complex signaling cascades. For instance, the activation of the EGFR (Epidermal Growth Factor Receptor) can trigger multiple downstream pathways, including the Ras/Raf/MEK/MAPK and PI3-K/PTEN/Akt/mTOR pathways, which are pivotal in cell proliferation, survival, and apoptosis. nih.gov Understanding how this compound might modulate these or other critical pathways, such as the JAK/STAT or TGF-β/Smad signaling pathways, could reveal new therapeutic applications. researchgate.net

Development of Advanced Synthetic Methodologies for Enhanced Potency and Selectivity

The development of more efficient and selective synthetic methods for this compound and its derivatives is a critical future direction. While natural sources exist, chemical synthesis offers the opportunity to create analogs with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Recent advancements in synthetic organic chemistry, such as the Suzuki-Miyaura cross-coupling reaction, have already been employed for the preparation of functionalized flavones and could be adapted for this specific hexahydroxyflavone. nih.gov This method allows for the introduction of various aryl groups at specific positions on the flavonoid scaffold, potentially leading to derivatives with enhanced biological activity. nih.gov For example, the synthesis of 8-aryl derivatives of quercetin (B1663063) has been achieved using this approach. nih.gov Future work could explore similar modifications to the this compound backbone to enhance its interaction with specific biological targets. The synthesis of various flavonoid derivatives, including those of cytisine, has also been explored, highlighting the potential for creating novel hybrid molecules with unique pharmacological profiles. scispace.com

Exploration of Synergistic Effects with Other Bioactive Compounds

Investigating the synergistic effects of this compound with other bioactive compounds is a promising area of research. Combining this flavonoid with other natural products or conventional drugs could lead to enhanced therapeutic efficacy and potentially reduce required dosages, thereby minimizing side effects.

For example, studies have shown that combinations of different polyphenols can exhibit synergistic antioxidant and anti-inflammatory effects. Research into the combined effects of myricetin (B1677590), a structurally similar flavonoid, with the anticancer drug 5-fluorouracil (B62378) has demonstrated a protective effect against cardiotoxicity. nih.govacs.org Similarly, the combination of hesperidin (B1673128) and resveratrol (B1683913) has been reported to improve metabolic and vascular health. researchgate.net Future studies could explore the synergistic potential of this compound with a range of compounds, including other flavonoids, vitamins, and chemotherapeutic agents, across various disease models.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will provide a holistic and unbiased view of the cellular and systemic effects of this compound. These powerful tools can identify global changes in gene expression, protein levels, and metabolic profiles in response to treatment with the compound.

Metabolomics, for instance, can reveal alterations in endogenous metabolite levels, providing insights into the metabolic pathways affected by the flavonoid. nih.govucdavis.edu Network pharmacology, when integrated with metabolomics, can help to construct a comprehensive picture of the compound's mechanism of action by linking its molecular targets to broader biological pathways and disease networks. nih.gov Such integrated approaches have been successfully used to investigate the cardioprotective effects of myricetin and can be applied to this compound to uncover its complex biological interactions. nih.gov

Comparative Analysis with Other Polyhydroxylated Flavonoids to Delineate Structure-Function Relationships

A systematic comparative analysis of this compound with other structurally related polyhydroxylated flavonoids is essential for understanding its unique structure-function relationships. The number and position of hydroxyl groups on the flavonoid skeleton are known to significantly influence their biological activities. researchgate.net

By comparing its effects with well-studied flavonoids like quercetin, myricetin, kaempferol, and luteolin (B72000), researchers can identify the specific structural features responsible for its distinct biological profile. researchgate.netmdpi.com For instance, the presence of a catechol moiety (3',4'-dihydroxy) in the B-ring is often associated with potent antioxidant activity. mdpi.com Structure-activity relationship (SAR) studies, which can be performed using computational methods, can further elucidate how subtle structural modifications impact biological activity, guiding the design of more potent and selective flavonoid-based therapeutics. nih.govmdpi.com

Q & A

Basic: What spectroscopic methods are recommended for structural identification of 3,3',4',5,7,8-Hexahydroxyflavone?

To confirm the structure of this compound (also known as gossypetin), a combination of NMR (¹H and ¹³C) , mass spectrometry (MS) , and UV-Vis spectroscopy is essential. For NMR, focus on characteristic hydroxyl proton signals in DMSO-d₆ (δ 9–12 ppm) and aromatic proton splitting patterns to distinguish substitution patterns. High-resolution MS (HRMS) can confirm the molecular formula (C₁₅H₁₀O₉) with a monoisotopic mass of ~346.18 Da. UV-Vis spectra typically show λmax at ~250 nm (Band II, cinnamoyl system) and ~370 nm (Band I, benzoyl system), with bathochromic shifts in alkaline conditions due to deprotonation of hydroxyl groups .

Basic: How is this compound isolated from natural sources?

The compound is primarily isolated from Malva sylvestris using methanol or ethanol extraction followed by column chromatography (e.g., silica gel, Sephadex LH-20). Fractionation guided by TLC or HPLC detects gossypetin derivatives, such as its 8-O-β-D-glucuronide. Acid hydrolysis (2M HCl, 80°C, 2h) is often used to cleave glycosidic bonds, releasing the aglycone. Purity is validated via reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Basic: What are the stability considerations for this compound during storage?

Due to its polyphenolic structure, the compound is sensitive to oxidation and light . Store at –20°C under inert gas (N₂ or Ar) in amber vials. For aqueous solutions, add antioxidants (e.g., 0.1% ascorbic acid) and use within 24 hours. Degradation can be monitored via HPLC with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) .

Advanced: How does this compound inhibit protein tyrosine phosphatase 1B (PTP1B)?

Gossypetin acts as a non-competitive inhibitor of PTP1B with an IC₅₀ of 90 nM , outperforming quercetin (IC₅₀ 205 nM) and myricetin (IC₅₀ 406 nM). The 3,4',5-trihydroxy motif on the A-ring is critical for binding to the catalytic pocket. Assays use recombinant PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, and measure absorbance at 405 nm. Molecular docking reveals hydrogen bonding with Arg221 and hydrophobic interactions with Phe182 .

Advanced: What methodologies validate its antiviral activity against HIV-1 reverse transcriptase?

Gossypetin inhibits HIV-1 reverse transcriptase (RT) with IC₅₀ < 10 µM in radiolabeled ([³H]-dTTP) assays . The protocol involves pre-incubating RT with the compound, followed by addition of template-primer (poly(rA)/dT₁₈) and measurement of incorporated radioactivity. Competitive inhibition is confirmed via Lineweaver-Burk plots. Structural analogs lacking the 8-hydroxy group show reduced activity, emphasizing its role in chelating Mg²⁺ ions in the RT active site .

Advanced: How do hydroxylation patterns influence structure-activity relationships (SAR)?

The 8-hydroxy group uniquely enhances gossypetin’s bioactivity compared to quercetin (no 8-OH). SAR studies using methylation/sulfation derivatives reveal:

- 3-OH and 4'-OH : Essential for antioxidant activity (DPPH assay, IC₅₀ 12 µM).

- 8-OH : Critical for PTP1B inhibition and antiviral effects.

Derivatives are synthesized via regioselective protection (e.g., BCl₃-mediated demethylation) and characterized by NMR .

Advanced: How can LC-MS/MS distinguish this compound from isomers?

Use a Q-TOF mass spectrometer with electrospray ionization (ESI⁻) and a C18 column (2.1 × 100 mm, 1.7 µm). Key parameters:

- Mobile phase : 0.1% formic acid (A) and acetonitrile (B), gradient elution (5–95% B in 15 min).

- MRM transitions : m/z 347 → 329 (loss of H₂O), 301 (cleavage of C-ring).

- Retention time : 8.2 min, distinct from myricetin (6.5 min) and quercetagetin (9.1 min) .

Advanced: How to resolve contradictions in reported bioactivities across studies?

Discrepancies arise from assay conditions (e.g., enzyme source, substrate concentration) and cellular models . For example:

- Antioxidant activity : Varies with radical type (e.g., DPPH vs. ABTS⁺).

- PTP1B inhibition : IC₅₀ values differ in cell-free vs. cell-based assays due to membrane permeability.

Standardize protocols using NIST reference materials and report exact concentrations (µM vs. µg/mL) .

Advanced: What strategies synthesize sulfated or glucuronidated derivatives?

Enzymatic sulfation uses human SULT isoforms (e.g., SULT1A1) with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a cofactor. Chemical sulfation employs SO₃-pyridine complex in anhydrous DMF. For glucuronidation , UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1) and UDP-glucuronic acid are used. Derivatives are purified via preparative HPLC and validated by MS/MS .

Advanced: How to address discrepancies between in vitro and in vivo efficacy?

While gossypetin shows potent in vitro activity (e.g., PTP1B IC₅₀ 90 nM), in vivo studies require pharmacokinetic optimization due to poor bioavailability. Strategies include:

- Nanoencapsulation : PLGA nanoparticles (150 nm) improve plasma half-life.

- Prodrug design : Acetylation of hydroxyl groups enhances intestinal absorption.

Validate efficacy in db/db mice with oral administration (50 mg/kg/day) and monitor blood glucose via glucometer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.